molecular formula C10H8F3NO2 B3082238 Methyl (2E)-3-[6-(trifluoromethyl)pyridin-3-YL]prop-2-enoate CAS No. 1119807-17-8

Methyl (2E)-3-[6-(trifluoromethyl)pyridin-3-YL]prop-2-enoate

Cat. No. B3082238
CAS RN: 1119807-17-8
M. Wt: 231.17 g/mol
InChI Key: GJSIGPHXRXJJRY-HWKANZROSA-N
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Description

Methyl (2E)-3-[6-(trifluoromethyl)pyridin-3-YL]prop-2-enoate, commonly known as CF3-Py-MOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of pyridine derivatives and is widely used as a ligand in catalytic reactions.

Scientific Research Applications

Synthesis and Chemical Transformations

  • A study by Gimalova et al. (2013) detailed the synthesis of Methyl (2E,4S,5S)-5-hydroxy-6-mesyloxy-2-methyl-4-(pent-3-yloxy)hex-2-enoate from l-tartaric acid, leading to the formation of Methyl (2E)-2-methyl-4-[(S)-oxiran-2-yl]-4-(pent-3-yloxy)but-2-enoate through a series of reactions, highlighting the compound's role in organic synthesis processes (Gimalova et al., 2013).

  • Abu-Shanab et al. (1994) demonstrated the use of similar compounds in the synthesis of polysubstituted pyridines, offering insights into the broader chemical utility of such methyl enoates in creating complex heterocyclic structures (Abu-Shanab et al., 1994).

  • Ruano et al. (2005) discussed the synthesis of Methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate, using a domino 1,3-dipolar cycloaddition and elimination process, starting from pyridine-3-nitrile oxide and Methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate. This study illustrates the compound's potential as a scaffold for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and other heterocycles (Ruano et al., 2005).

  • Selič et al. (1997) used a derivative of methyl prop-2-enoate in the synthesis of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, showcasing the versatility of such compounds in heterocyclic chemistry and potential pharmaceutical applications (Selič et al., 1997).

Advanced Applications and Novel Compounds

  • Potapov et al. (2018) developed regio- and stereoselective synthesis methods for functionalized vinyl sulfides based on Pyridine-2-thiol and Propynoic Acid and Its Derivatives, demonstrating the compound's role in synthesizing complex molecules with potential applications in materials science and medicinal chemistry (Potapov et al., 2018).

  • Murugavel et al. (2016) synthesized a novel compound, highlighting its potential as an antimicrobial agent and inhibitor of penicillin-binding protein, showcasing the biomedical applications of such chemical entities (Murugavel et al., 2016).

properties

IUPAC Name

methyl (E)-3-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c1-16-9(15)5-3-7-2-4-8(14-6-7)10(11,12)13/h2-6H,1H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSIGPHXRXJJRY-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2E)-3-[6-(trifluoromethyl)pyridin-3-YL]prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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